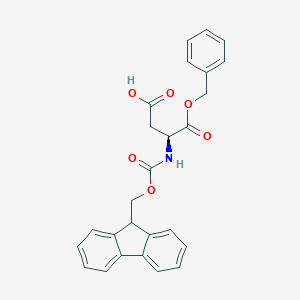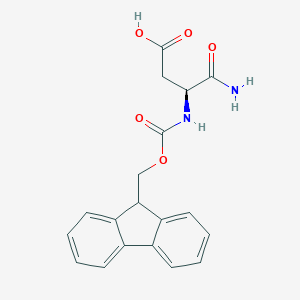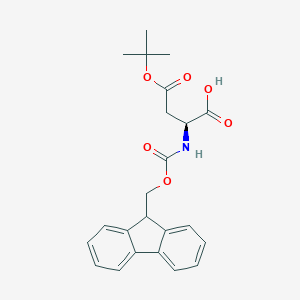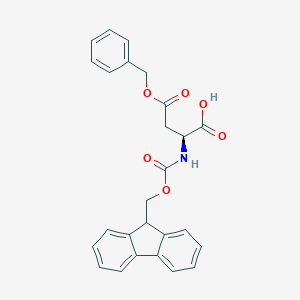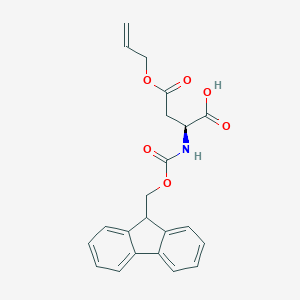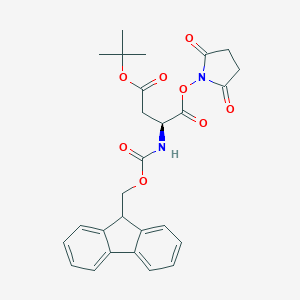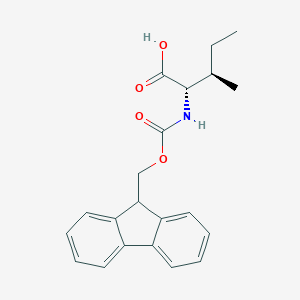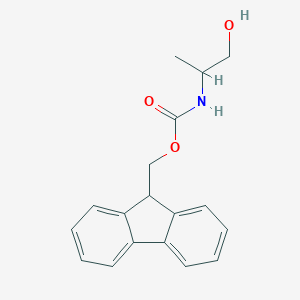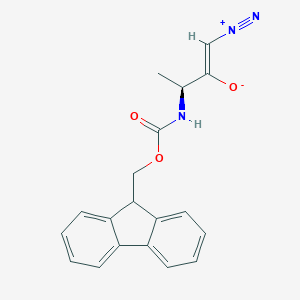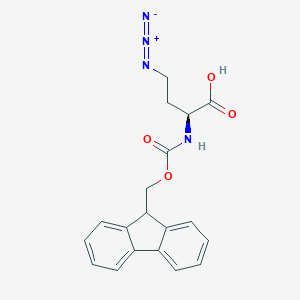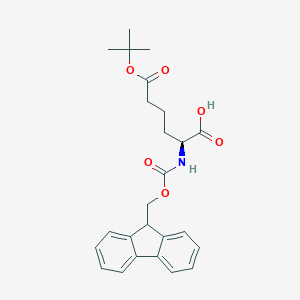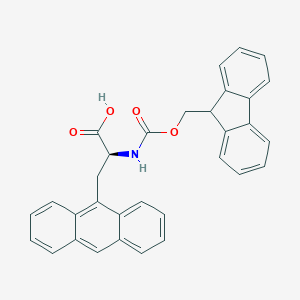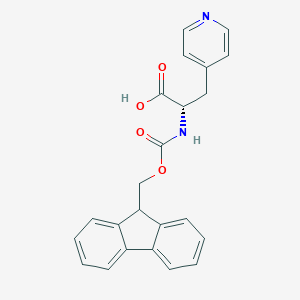
Fmoc-D-treonina
Descripción general
Descripción
Fmoc-D-threonine (Fmoc-D-Thr-OH) is an amino acid derivative used as a biochemical reagent . It is widely used in the research of peptide drugs, food, and pesticide fields . It serves as a standard building block for the introduction of D-threonine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) .
Synthesis Analysis
Fmoc-D-threonine is synthesized using Fmoc Solid Phase Peptide Synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc SPPS method has been continuously improved to increase peptide quality, reduce synthesis time, and target novel synthetic targets . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc-D-Thr-OH .
Molecular Structure Analysis
The molecular formula of Fmoc-D-threonine is C19H19NO5 . The self-assembled structures formed by Fmoc-D-Thr-OH reveal morphological transitions at the supramolecular level as its concentration and temperature are altered .
Chemical Reactions Analysis
Fmoc-D-threonine is involved in various chemical reactions. For instance, it is used in the synthesis of chlorofusin analogues via solid phase peptide synthesis . It also serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .
Physical And Chemical Properties Analysis
Fmoc-D-threonine has a molecular weight of 341.36 . It is a white to slight yellow to beige powder . It is clearly soluble in DMF .
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Los hexapéptidos catiónicos derivados de Fmoc se han utilizado para crear hidrogeles autoportantes para posibles aplicaciones biomédicas . Estos hidrogeles basados en péptidos (PHG) son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y herramientas de diagnóstico para la obtención de imágenes .
Ingeniería de tejidos
Los derivados de Fmoc de la serie de péptidos K, que incluyen Fmoc-D-treonina, han mostrado potencial para la ingeniería de tejidos . Entre ellos, el hidrogel Fmoc-K3, que es el más rígido, admite completamente la adhesión celular, la supervivencia y la duplicación .
Formación de hidrogel
this compound se puede utilizar en la síntesis de hidrogeles . La presencia de un grupo Fmoc adicional en la L-lisina difuncionalizada con di-Fmoc induce una gelificación ambidiestra controlada por pH con ventajas significativas .
Administración de fármacos
this compound se puede utilizar en la creación de hidrogeles que tienen aplicaciones potenciales en la administración de fármacos . Estos hidrogeles tienen alta estabilidad térmica, incluso a baja concentración mínima de gelificación, y exhiben respuesta al estímulo de pH .
Eliminación de colorantes
Los hidrogeles creados utilizando this compound han mostrado potencial para la eliminación de colorantes . Esto podría ser útil en varias aplicaciones industriales donde se requiere la eliminación de colorantes de las aguas residuales
Safety and Hazards
Fmoc-D-threonine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, sweep up and shovel into suitable containers for disposal .
Direcciones Futuras
The use of Fmoc-D-threonine in peptide synthesis is expected to continue to grow due to the resurgence of peptide drug discovery . The development of DNA-encoded chemical libraries (DECLs) of peptides is one promising area of research . The simplicity and efficiency of the synthesis of daptomycin using Fmoc-D-Thr-OH will facilitate the preparation of analogs of daptomycin .
Mecanismo De Acción
Target of Action
Fmoc-D-threonine, or N-α-Fmoc-D-threonine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-threonine is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-D-threonine is solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by a base, which is an important aspect of its use in peptide synthesis .
Result of Action
The primary result of the action of Fmoc-D-threonine is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-D-threonine is influenced by the chemical environment in which it is used. For example, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the presence and concentration of a base such as piperidine can significantly influence the efficacy of Fmoc-D-threonine as a protecting group . Additionally, the stability of Fmoc-D-threonine can be affected by factors such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
Fmoc-D-threonine plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various biomolecules, including enzymes and proteins, during these reactions. The nature of these interactions is primarily through the formation of peptide bonds in the solid-phase peptide synthesis process .
Cellular Effects
The effects of Fmoc-D-threonine on various types of cells and cellular processes are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of specific peptide sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fmoc-D-threonine exerts its effects at the molecular level through its involvement in the formation of peptide bonds. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression during the peptide synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-threonine can change over time. It has been observed that the self-assembled structures formed by Fmoc-D-threonine reveal morphological transitions at the supramolecular level as the concentration and temperature are altered .
Metabolic Pathways
Fmoc-D-threonine is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during the formation of peptide bonds
Transport and Distribution
The transport and distribution of Fmoc-D-threonine within cells and tissues are primarily associated with its role in peptide synthesis
Subcellular Localization
The subcellular localization of Fmoc-D-threonine is not well-defined as it is primarily used as a building block in peptide synthesis . Its activity or function could be influenced by its incorporation into specific peptide sequences, which could be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the peptide.
Propiedades
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-APPDUMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426318 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157355-81-2 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



